Class-Level Immunosuppressive Potency Benchmarking Against 4-N-Piperazinyl-thieno[2,3-d]pyrimidine Series
The thieno[2,3-d]pyrimidine scaffold bearing a piperazine at C4 has been systematically evaluated for immunosuppressive activity. In the Jang et al. (2010) series, the most potent 4-N-piperazinyl-thieno[2,3-d]pyrimidine analog achieved an IC₅₀ of 66 nM in the MLR assay [1]. While the specific activity of CAS 670270-80-1 has not been reported in this assay, its structural features—C5 4-bromophenyl and C4 2-methoxyphenylpiperazine—place it within the SAR-defined active space. By contrast, replacing the piperazine with piperidine (as in CAS 342595-61-3) eliminates the second basic nitrogen, which is critical for forming dual hydrogen-bond interactions observed in kinase and GPCR binding pockets .
| Evidence Dimension | Immunosuppressive potency (MLR assay IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; scaffold representative achieves IC₅₀ = 66 nM [1] |
| Comparator Or Baseline | 4-N-piperazinyl-thieno[2,3-d]pyrimidine series: most potent compound IC₅₀ = 66 nM; inactive analogs lacking piperazine or with C4 modification lose activity (>10-fold reduction) [1] |
| Quantified Difference | Class-typical range: IC₅₀ ~66–>1,000 nM depending on C4/C5 substitution; piperidine analog (CAS 342595-61-3) structurally incapable of equivalent piperazine engagement |
| Conditions | Human Mixed Lymphocyte Reaction (MLR) assay; Bioorg. Med. Chem. Lett. 2010 |
Why This Matters
Procurement of CAS 670270-80-1 preserves the piperazine pharmacophore essential for sub-100 nM immunosuppressive activity, a feature lost in piperidine-substituted analogs.
- [1] Jang, M.-Y., De Jonghe, S., Van Belle, K., Louat, T., Waer, M., & Herdewijn, P. (2010). Synthesis, immunosuppressive activity and structure–activity relationship study of a new series of 4-N-piperazinyl-thieno[2,3-d]pyrimidine analogues. Bioorganic & Medicinal Chemistry Letters, 20(3), 844–847. View Source
